molecular formula C18H24O2 B195180 17alpha-Estradiol CAS No. 57-91-0

17alpha-Estradiol

Cat. No. B195180
CAS RN: 57-91-0
M. Wt: 272.4 g/mol
InChI Key: VOXZDWNPVJITMN-SFFUCWETSA-N
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Description

17alpha-Estradiol is an estradiol that is estra-1,3,5 (10)-triene substituted by hydroxy groups at positions 3 and 17 (the 17alpha stereoisomer). It has a role as a geroprotector and an estrogen . It is a weak estrogen and a 5α-reductase inhibitor which is used as a topical medication in the treatment of androgenic alopecia . It is also found in the estrogen patch, used as hormone replacement therapy to treat the symptoms of menopause, such as hot flashes and vaginal dryness, and to prevent osteoporosis .


Synthesis Analysis

The biosynthetic pathways of 17alpha-Estradiol are complex and not entirely known. 17alpha-Estradiol is synthesized from aromatization of epitestosterone (also known as 17alpha-testosterone), a natural optical isomer (enantiomer) of testosterone (also known as 17beta-testosterone), to 17alpha-Estradiol by the enzyme cytochrome P450 aromatase (estrogen synthase) in sites that have not been fully characterized but that include the brain .


Molecular Structure Analysis

The crystal structure, chemical bonding, and molecular properties, including the electrostatic potential (ESP), are reported and discussed .


Chemical Reactions Analysis

17alpha-Estradiol elicits rapid and sustained activation of the MAPK/ERK and phosphatidylinositol 3-kinase-Akt signaling pathways . It is neuroprotective, after an ischemic stroke and oxidative stress, and in transgenic mice with Alzheimer’s disease .


Physical And Chemical Properties Analysis

The crystal structure, chemical bonding, and molecular properties, including the electrostatic potential (ESP), are reported and discussed .

Scientific Research Applications

Lifespan Extension and Metabolic Improvement

  • Scientific Field : Nutritional Sciences, Geroscience
  • Summary of Application : 17alpha-Estradiol has been found to improve metabolic parameters and slow aging in male mice . It is believed to act through the liver and hypothalamus to bring about these improvements .
  • Methods of Application : The compound is administered to male mice, and various metabolic parameters are measured .
  • Results : Administration of 17alpha-Estradiol has been found to reduce calorie intake and regional adiposity, along with significant improvements in systemic metabolic parameters in both middle-aged obese and old male mice .

Alleviation of Age-related Metabolic and Inflammatory Dysfunction

  • Scientific Field : Gerontology
  • Summary of Application : 17alpha-Estradiol has been found to alleviate age-related metabolic dysfunction and inflammation .
  • Methods of Application : The compound is administered to mice, and its effects on metabolic function and inflammation are studied .
  • Results : 17alpha-Estradiol was found to reduce body mass, visceral adiposity, and ectopic lipid deposition without decreasing lean mass. These declines were associated with reductions in energy intake due to the activation of hypothalamic anorexigenic pathways and direct effects of 17alpha-Estradiol on nutrient-sensing pathways in visceral adipose tissue .

Neuroprotection

  • Scientific Field : Neurology
  • Summary of Application : 17alpha-Estradiol has been hypothesized to be as effective as 17beta-Estradiol in the protection against oxidative stress, amyloid toxicity, and Parkinson’s and Alzheimer’s diseases .
  • Methods of Application : The neuroprotective potential of 17alpha-Estradiol is tested in animal models .
  • Results : The results of these studies are not specified in the source .

Interaction with Sperm Estrogen Receptors

  • Scientific Field : Reproductive Biology
  • Summary of Application : 17alpha-Estradiol, an endogenous stereoisomer of the hormone 17beta-Estradiol, is capable of binding to estrogen receptors (ER) in sperm .
  • Methods of Application : The interactions between 17alpha-Estradiol and sperm ER during the process of sperm capacitation are studied using experimental data .
  • Results : The results of these studies are not specified in the source .

Estrogen Receptor Activation

  • Scientific Field : Endocrinology
  • Summary of Application : 17alpha-Estradiol is capable of binding to and activating estrogen receptors (ER), which are involved in a wide range of physiological processes .
  • Methods of Application : The interactions between 17alpha-Estradiol and ER are studied using experimental data .
  • Results : The study found that 17alpha-Estradiol elicits similar genomic binding and transcriptional activation through estrogen receptor α (ERα) to that of 17beta-Estradiol .

Protection Against Cognitive Deficits

  • Scientific Field : Neurology
  • Summary of Application : 17alpha-Estradiol has been found to be as protective as 17beta-Estradiol against cognitive deficits induced by a drug, scopolamine .
  • Methods of Application : The protective effects of 17alpha-Estradiol are tested in animal models .
  • Results : The study found that both 17alpha-Estradiol and 17beta-Estradiol had significant antioxidant and anti-inflammatory activities, decreased MDA and nitrite levels, increased SOD levels, and decreased TNFα .

Autocatalytic Formation of Unstable Adduct

  • Scientific Field : Biochemistry
  • Summary of Application : 17alpha-Estradiol is capable of binding to estrogen receptors (ER) in sperm. The study aimed to mathematically describe the possible interactions between 17alpha-Estradiol and sperm ER during the process of sperm capacitation and to develop a kinetic model .
  • Methods of Application : The HPLC-MS/MS method was developed to monitor the changes of 17alpha-Estradiol concentration during capacitation. The calculated relative concentrations Bt were used for kinetic analysis .
  • Results : Modifications in 17alpha-Estradiol–ER interactions were discovered during comparison with models for 17beta-Estradiol and 17alpha-ethynylestradiol. These new interactions displayed autocatalytic formation of an unstable adduct between the hormone and the cytoplasmic receptors .

Protection Against Cognitive Deficits

  • Scientific Field : Neurology
  • Summary of Application : In rats, 17alpha-Estradiol and 17beta-Estradiol were equally protective against cognitive deficits induced by a drug, scopolamine .
  • Methods of Application : The protective effects of 17alpha-Estradiol are tested in animal models .
  • Results : Both 17alpha-Estradiol and 17beta-Estradiol had significant antioxidant and anti-inflammatory activities (decreased MDA and nitrite levels, increased SOD levels, and decreased TNFα) .

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

17alpha-Estradiol treatment improves metabolic parameters and slows aging in male mice. The mechanisms by which 17alpha-Estradiol elicits these benefits remain unresolved .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZDWNPVJITMN-SFFUCWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022377
Record name 17alpha-Estradiol
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Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17alpha-Estradiol
Source Human Metabolome Database (HMDB)
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Solubility

0.0039 mg/mL
Record name 17alpha-Estradiol
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Mechanism of Action

MITO-4509 is an orally-administered drug candidate that shows neuro-protective activity and reductions in beta-amyloid in animal models of Alzheimer's disease, and is well tolerated in a completed human Phase I trial. In addition to Alzheimer's disease, MITO-4509 shows potential for use in Parkinson's disease, Friedreich's ataxia, retinitis pigmentosa, and mild cognitive impairment ("MCI" is often considered a precursor to Alzheimer's disease).
Record name Mito-4509
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Product Name

Alfatradiol

CAS RN

57-91-0
Record name α-Estradiol
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Record name Alfatradiol [INN]
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Record name Epiestradiol
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Record name 17alpha-Estradiol
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Record name Estra-1,3,5(10)-triene-3,17α-diol
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Record name ALFATRADIOL
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Record name 17alpha-Estradiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

216 - 219 °C
Record name 17alpha-Estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
746
Citations
RA Hajek, AD Robertson, DA Johnston… - Environmental …, 1997 - ehp.niehs.nih.gov
Neonatal administration of estradiol-17beta (E2-17beta) increases the nuclear DNA content in the mouse reproductive tract. Similar responses have been demonstrated for synthetic …
Number of citations: 36 ehp.niehs.nih.gov
M Perusquía, E Navarrete - Reproductive Biology and Endocrinology, 2005 - Springer
… 17alpha-Estradiol has been considered as the hormonally … estrogenic activity) effects of 17alpha-estradiol have been reported, … : the nongenomic action of 17alpha-estradiol on uterine …
Number of citations: 24 link.springer.com
RS Santos, LA de Fatima, AP Frank… - Biology of sex …, 2017 - bsd.biomedcentral.com
17 Alpha-estradiol (17 α-E2) is a natural, non-feminizing stereoisomer of 17 beta-estradiol (17 β-E2). Whereas much is known about the physiological effects of 17 β-E2, much less is …
Number of citations: 45 bsd.biomedcentral.com
JH Kim, SY Lee, HJ Lee, NY Yoon… - Annals of …, 2012 - synapse.koreamed.org
Background There are several commercially available agents to treat female pattern hair loss (FPHL), including minoxidil solution, anti-androgen agents and mineral supplements. …
Number of citations: 28 synapse.koreamed.org
DA Roncari, RL Van - The Journal of clinical investigation, 1978 - Am Soc Clin Investig
The influence of 17beta-estradiol and 17alpha-estradiol on adult human omental adipocyte … 17alpha-estradiol did not promote the replication of adipocyte precursors, nor did it …
Number of citations: 194 www.jci.org
HB Zhang, NX Sun, HC Liang, XH Xiao, XN Liu… - Japanese journal of …, 2012 - Springer
Purpose Our aim was to explore the effects and mechanism of 17-alpha-estradiol (17α-E2) on oxygen-induced retinopathy (OIR) in a murine model. Methods Newborn mice exposed to …
Number of citations: 12 link.springer.com
A Sievernich, L Wildt, H Lichtenberg-Fraté - The Journal of Steroid …, 2004 - Elsevier
A miniaturised short-term in vitro assay based on the activation of the human estrogen receptor α and genetically modified yeast (Saccharomyces cerevisiae) cells was performed to …
Number of citations: 22 www.sciencedirect.com
WH Moos, JA Dykens, N Howell - Drug Development Research, 2008 - Wiley Online Library
Alzheimer's disease (AD) is a major neurodegenerative disorder in the elderly and is the most common form of dementia. Approved AD drugs like donepezil and memantine provide …
Number of citations: 16 onlinelibrary.wiley.com
CJ Belo - 2013 - library-archives.canada.ca
… the effect of 17beta-and 17alpha-estradiol on myelination and … During myelination, 100 nM 17alpha-estradiol caused a small … Neither 17beta-nor 17alpha-estradiol had a reproducible or …
Number of citations: 2 library-archives.canada.ca
T Bosakova, A Tockstein, Z Bosakova, K Komrskova - Catalysts, 2021 - mdpi.com
17α-estradiol (αE2), an endogenous stereoisomer of the hormone 17β-estradiol (E2), is capable of binding to estrogen receptors (ER). We aimed to mathematically describe, using …
Number of citations: 2 www.mdpi.com

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